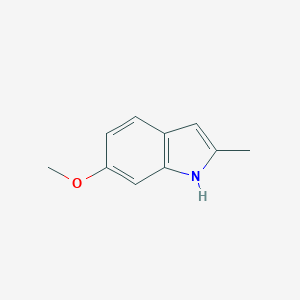

6-methoxy-2-methyl-1H-indole

Descripción general

Descripción

6-Methoxy-2-methyl-1H-indole (CAS 1968-13-4) is an indole derivative with a methoxy (-OCH₃) group at position 6 and a methyl (-CH₃) group at position 2 of the indole ring. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structural features—a planar aromatic indole core with electron-donating substituents—make it a valuable scaffold for designing bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-methoxy-2-methyl-1H-indole involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an appropriate ketone or aldehyde. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often using catalysts and controlled environments to ensure consistent production .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The electron-donating methoxy group at position 6 activates the indole ring for electrophilic substitution, with regioselectivity influenced by steric and electronic factors:

Preferred reaction sites :

Key reactions :

-

Nitration : Occurs at C5 under HNO₃/H₂SO₄ conditions, yielding 5-nitro derivatives .

-

Sulfonation : SO₃ in H₂SO₄ introduces sulfonic acid groups at C3 .

-

Halogenation : Bromination (Br₂/CH₃COOH) selectively targets C3 .

Coupling and Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at C2 and C3:

Table 1: Representative Coupling Reactions

Carboxamide to Carbonitrile Conversion

Treatment of 6-methoxy-2-methyl-1H-indole-2-carboxamide with PCl₅ in POCl₃ yields the corresponding carbonitrile (85% efficiency) :

Reductive Alkylation

Zinc dust and acetic acid reduce nitro intermediates to hydroxylamines, enabling subsequent cyclization to indoles :

Biological Activity-Driven Modifications

This compound derivatives show promise in drug discovery:

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

Anticancer Activity

Research by Spallarossa et al. highlighted the synthesis of new indole-based analogs that exhibited significant anticancer properties. The study focused on compounds derived from 6-methoxy-2-methyl-1H-indole that demonstrated high cytotoxicity against several human cancer cell lines through MTT assays .

Anti-inflammatory Properties

A study evaluating the anti-inflammatory effects of indole derivatives found that this compound showed over 60% inhibition of COX enzymes after two hours of treatment. This suggests its potential application in developing anti-inflammatory drugs .

Antifungal Metabolite Production

A groundbreaking study reported the production of 6-methoxy-1H-indole-2-carboxylic acid (MICA) from Bacillus toyonensis, showcasing its antifungal properties. The optimized production conditions indicated a significant increase in yield, highlighting its industrial relevance .

Mecanismo De Acción

The mechanism of action of 6-methoxy-2-methyl-1H-indole involves its interaction with various molecular targets. Indole derivatives can bind to receptors, enzymes, and other proteins, modulating their activity. The specific pathways and targets depend on the biological context and the particular derivative being studied .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table compares 6-methoxy-2-methyl-1H-indole with key analogs, highlighting substituent positions, molecular properties, and spectral

Key Observations:

- Electron-Donating vs.

- Benzyl and Hydroxy Groups : The 1-benzyl group in 1-benzyl-5-methoxy-1H-indole-2-carboxylic acid adds steric bulk, while the 6-OH group in methyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate increases acidity and reactivity .

Actividad Biológica

6-Methoxy-2-methyl-1H-indole is an indole derivative notable for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores its mechanisms of action, biochemical pathways, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

This compound has a molecular formula of and a molar mass of approximately 161.20 g/mol. The presence of both a methoxy group at the 6-position and a methyl group at the 2-position contributes to its unique chemical reactivity and biological activity.

Target Interactions

Indole derivatives like this compound interact with various biological targets, influencing cellular functions. These compounds often modulate enzyme activity, gene expression, and cell signaling pathways, leading to significant physiological effects .

Biochemical Pathways

The compound is involved in several biochemical pathways, primarily through the metabolism of tryptophan by intestinal microorganisms. Its metabolites can affect metabolic flux and influence the levels of various metabolites within cells .

Biological Activities

This compound exhibits a wide range of biological activities:

- Anticancer Activity : It has shown promising results in inhibiting tumor cell growth. In vitro studies demonstrated low GI50 values against various human cancer cell lines, indicating potent anticancer properties .

- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, showcasing its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

Antitumor Efficacy

A study evaluated the antitumor properties of derivatives similar to this compound. The compound was encapsulated in nanoliposomes for enhanced delivery, showing significant growth inhibition in breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines with low GI50 values .

| Cell Line | GI50 Value (µM) |

|---|---|

| MCF-7 | <1 |

| NCI-H460 | <1 |

| A375-C5 (Melanoma) | <1 |

Antimicrobial Activity

Another study highlighted the antimicrobial effects of this compound against various pathogens. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, supporting its role as a potential antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-methoxy-2-methyl-1H-indole, and how are reaction conditions optimized?

The synthesis typically involves functionalizing the indole core. A common approach starts with 6-methoxyindole, followed by methylation at the 2-position using methylating agents like methyl iodide in the presence of a base (e.g., NaH). For example, acetylation or alkylation reactions under reflux conditions (e.g., acetic anhydride in pyridine) are employed to introduce substituents . Purification often involves column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) . Reaction optimization includes adjusting solvent systems (e.g., PEG-400/DMF mixtures for solubility) and catalysts (e.g., CuI for click chemistry) to improve yields .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns. For instance, methoxy groups resonate at δ ~3.8–4.0 ppm (H), while indole protons appear as doublets (e.g., J = 8.6 Hz for aromatic protons) .

- X-ray Crystallography : Single-crystal studies (e.g., using Mo-Kα radiation) resolve bond angles (e.g., N–C–C–N torsion angles ~63.6°) and confirm regiochemistry .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H] calculated vs. observed) .

Q. What are the known biological activities of this compound derivatives?

Indole derivatives exhibit diverse activities, including antimicrobial, anticancer, and receptor modulation. For example, methoxy and methyl groups enhance lipophilicity, improving membrane permeability. Studies suggest interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., serotonin receptors) via hydrogen bonding and π-π stacking . Temporal effects, such as metabolite formation (e.g., glucuronides), are monitored via HPLC and LC-MS .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Low yields (e.g., 42% in CuI-catalyzed reactions) may arise from side reactions or poor solubility. Mitigation strategies include:

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactant solubility .

- Catalyst Screening : Transition metals (e.g., Pd for cross-couplings) or Lewis acids (BF·EtO) improve regioselectivity .

- Temperature Control : Reflux conditions (e.g., 80–100°C) accelerate kinetics but require careful monitoring to avoid decomposition .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Discrepancies between NMR shifts and crystallographic data often stem from dynamic effects (e.g., tautomerism). For example:

- Tautomeric Equilibria : Indole NH protons may exchange rapidly in solution, masking tautomers observed in solid-state structures .

- Crystal Packing Effects : X-ray structures reflect static conformations, while NMR captures averaged signals. Combining DFT calculations with experimental data resolves such conflicts .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound analogs?

- Substituent Variation : Introducing electron-withdrawing groups (e.g., halogens) at the 5-position alters electronic profiles and bioactivity .

- Pharmacophore Mapping : Molecular docking (e.g., AutoDock) identifies key interactions (e.g., hydrogen bonds with kinase active sites) .

- Metabolic Stability Assays : Microsomal incubations (e.g., liver S9 fractions) assess oxidation pathways and metabolite formation .

Q. How can alternative synthetic routes (e.g., microwave-assisted or flow chemistry) improve scalability?

- Microwave Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves regioselectivity in heterocycle formation .

- Continuous Flow Systems : Enhance safety and reproducibility for hazardous steps (e.g., azide couplings) .

- Green Chemistry : Aqueous-phase reactions or recyclable catalysts (e.g., immobilized Cu) minimize waste .

Q. What are the stability considerations for storing this compound derivatives?

Propiedades

IUPAC Name |

6-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQLMUSRHJTMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445621 | |

| Record name | 6-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1968-13-4 | |

| Record name | 6-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.